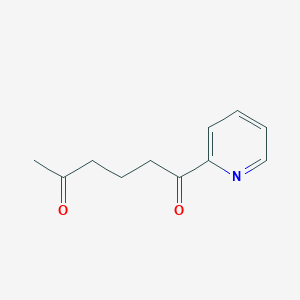

1-(2-Pyridyl)hexan-1,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

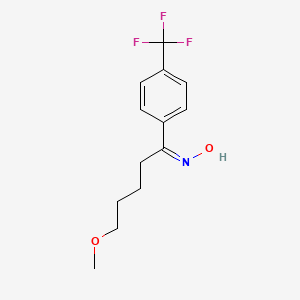

“1-(2-Pyridyl)hexan-1,5-dione” is a chemical compound with the molecular formula C11H13NO2 . It is also known by other names such as “1-pyridin-2-ylhexane-1,5-dione” and "1-(Pyridin-2-yl)hexane-1,5-dione" .

Molecular Structure Analysis

The molecular structure of “1-(2-Pyridyl)hexan-1,5-dione” can be represented by the InChI string “InChI=1S/C11H13NO2/c1-9(13)5-4-7-11(14)10-6-2-3-8-12-10/h2-3,6,8H,4-5,7H2,1H3” and the Canonical SMILES string "CC(=O)CCCC(=O)C1=CC=CC=N1" .

Physical And Chemical Properties Analysis

The molecular weight of “1-(2-Pyridyl)hexan-1,5-dione” is 191.23 g/mol . It has a computed XLogP3 value of 0.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 5 rotatable bonds . The topological polar surface area is 47 Ų .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- 1-(2-Pyridyl)hexan-1,5-dione derivatives have been investigated as effective organic inhibitors of carbon steel corrosion in hydrochloric acid. These derivatives showed good inhibition efficiency, which increased with concentration. They are classified as mixed-type inhibitors and demonstrate a chemisorption process on the steel surface (Zarrouk et al., 2015).

Synthesis of Heterocycles

- 1-(2-Pyridyl)hexan-1,5-dione is used in the synthesis of novel heterocycles. For example, its derivatives have been used in the synthesis of N-vinyl derivatives of 3,3'-bipyrroles and 4,8-dihydropyrrolo[2,3-f]indole, illustrating a straightforward route to pyrrolic assemblies (Trofimov et al., 2004).

Building Blocks for Carbapenem Nuclei

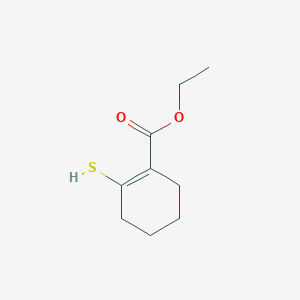

- This compound has been synthesized as a new building block for carbapenem nuclei. It reacts with various alcohols or thiols, offering a pathway for creating azetidin-2-ones (Katagiri et al., 1985).

Synthesis of Isoindoles

- 1-(2-Pyridyl)hexan-1,5-dione is instrumental in the synthesis of isoindoles from pyrroles, providing a useful route to explore the spectroscopic properties of these compounds (Bender & Bonnett, 1968).

Synthesis of Pyrrole Derivatives

- It is also used in the synthesis of N-substituted pyrroles. The reaction with hexane-2,5-dione and amines in the presence of Fe(ClO4)3/SiO2 offers an environmentally friendly method for creating pyrrole derivatives (Arabpourian & Behbahani, 2019).

Magnetic Nanocatalyst Synthesis

- The compound is utilized in synthesizing magnetic nanocatalysts like Fe3O4@L-proline@SO3H. This catalyst aids in the synthesis of N-substituted pyrroles under ultrasonic irradiation without solvent, highlighting its role in green chemistry (Shokri & Behbahani, 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-pyridin-2-ylhexane-1,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9(13)5-4-7-11(14)10-6-2-3-8-12-10/h2-3,6,8H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKOKAHAAWHQMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10579015 |

Source

|

| Record name | 1-(Pyridin-2-yl)hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyridyl)hexan-1,5-dione | |

CAS RN |

246160-12-3 |

Source

|

| Record name | 1-(Pyridin-2-yl)hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.